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Deleobuvir (formerly BI 207127) is an investigational non-nucleoside inhibitor of the hepatitis C

virus (HCV) NS5B RNA-dependent RNA polymerase. It was developed by Boehringer

Ingelheim as a potential component of interferon-free treatment regimens for chronic HCV

infection. However, its development was discontinued in December 2013 due to insufficient

efficacy, particularly in patients with HCV genotype 1a.[1] This guide provides a meta-analysis

of the key clinical trial data for Deleobuvir, comparing its performance with other direct-acting

antiviral agents of its era.

Mechanism of Action
Deleobuvir is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B

polymerase, a key enzyme in viral replication.[2][3] This binding induces a conformational

change in the enzyme, rendering it inactive and thus inhibiting viral RNA synthesis.[3][4] This

mechanism of action is distinct from nucleoside/nucleotide inhibitors like sofosbuvir, which act

as chain terminators after being incorporated into the growing RNA strand.[2][3]

Key Clinical Trials and Efficacy Data
The primary evaluation of Deleobuvir was conducted in the SOUND-C series of clinical trials,

where it was most commonly administered in combination with the HCV NS3/4A protease

inhibitor faldaprevir and ribavirin.
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SOUND-C2 Study
The SOUND-C2 trial was a phase 2b study that investigated various treatment durations and

dosing regimens of faldaprevir and deleobuvir, with and without ribavirin, in treatment-naive

patients with HCV genotype 1.[5][6]

Table 1: Sustained Virologic Response (SVR12) Rates in the SOUND-C2 Study[5][6]

Treatment Arm Duration
Genotype 1a
SVR12

Genotype 1b
SVR12

Overall SVR12

Faldaprevir +

Deleobuvir TID +

Ribavirin

16 weeks 47% 63% 57%

Faldaprevir +

Deleobuvir TID +

Ribavirin

28 weeks 53% 76% 67%

Faldaprevir +

Deleobuvir TID +

Ribavirin

40 weeks 48% 67% 60%

Faldaprevir +

Deleobuvir BID +

Ribavirin

28 weeks 70% 85% 79%

Faldaprevir +

Deleobuvir TID

(Ribavirin-free)

28 weeks 40% 36% 39%

TID: three times daily; BID: twice daily

The results of the SOUND-C2 study highlighted the significantly lower efficacy of the

Deleobuvir-based regimen in patients with HCV genotype 1a compared to genotype 1b.[5] The

addition of ribavirin was also shown to be crucial for achieving higher SVR rates.[5]

SOUND-C3 Study
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The SOUND-C3 study further evaluated a 16-week regimen of faldaprevir, deleobuvir, and

ribavirin in treatment-naive patients with HCV genotype 1a (limited to those with the favorable

IL28B CC genotype) and genotype 1b.[7][8]

Table 2: Sustained Virologic Response (SVR12) Rates in the SOUND-C3 Study[7][8]

Patient Group Treatment Regimen Duration SVR12 Rate

Genotype 1a (IL28B

CC)

Faldaprevir +

Deleobuvir + Ribavirin
16 weeks 17%

Genotype 1b
Faldaprevir +

Deleobuvir + Ribavirin
16 weeks 95%

Patients with Cirrhosis

(all GT1b)

Faldaprevir +

Deleobuvir + Ribavirin
16 weeks 100% (4/4)

The SOUND-C3 trial confirmed the poor virologic response in genotype 1a patients, even in a

population expected to be more responsive to treatment.[7][8] Conversely, the regimen

demonstrated high efficacy in patients with genotype 1b, including those with cirrhosis.[7][8]

Safety and Tolerability
Across the clinical trials, the combination of deleobuvir, faldaprevir, and ribavirin was generally

well-tolerated. The most frequently reported adverse events of at least moderate intensity were

anemia, nausea, vomiting, and fatigue.[7] In the SOUND-C2 study, discontinuations due to

adverse events ranged from 6-12% across the different treatment arms.[9]

Comparison with Other HCV Inhibitors
Direct comparative trials between Deleobuvir-based regimens and other direct-acting antiviral

agents are unavailable due to the early termination of Deleobuvir's development. However, a

comparison of SVR rates from contemporaneous clinical trials provides context for its

performance.

Table 3: Comparison of SVR12 Rates of Deleobuvir-based Regimens with Other HCV

Treatments in Genotype 1
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Treatment Regimen Key Clinical Trial Patient Population SVR12 Rate

Deleobuvir +

Faldaprevir +

Ribavirin (GT1b)

SOUND-C3 Treatment-Naive 95%[7][8]

Sofosbuvir +

Peginterferon +

Ribavirin

NEUTRINO Treatment-Naive 90%[10]

Simeprevir +

Peginterferon +

Ribavirin

QUEST-1 Treatment-Naive 80%[11]

Daclatasvir +

Sofosbuvir
ALLY-2

Treatment-Naive &

Experienced
96%

Sofosbuvir +

Simeprevir
COSMOS

Treatment-Naive &

Null Responders
92%[12]

It is important to note that patient populations and trial designs varied across these studies.

However, the data suggests that while the Deleobuvir-based regimen was highly effective for

genotype 1b, other emerging interferon-free regimens at the time, such as those including

sofosbuvir, demonstrated high efficacy across both major genotype 1 subtypes and in more

diverse patient populations.

Experimental Protocols
SOUND-C2 Study Protocol

Study Design: A multicenter, open-label, randomized phase 2b study.

Participants: 362 treatment-naive patients with chronic HCV genotype 1 infection, including

those with compensated cirrhosis.[5][6]

Treatment Arms:

Faldaprevir 120 mg once daily + Deleobuvir 600 mg three times daily + weight-based

Ribavirin for 16, 28, or 40 weeks.
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Faldaprevir 120 mg once daily + Deleobuvir 600 mg twice daily + weight-based Ribavirin

for 28 weeks.

Faldaprevir 120 mg once daily + Deleobuvir 600 mg three times daily (ribavirin-free) for

28 weeks.[5][6]

Primary Endpoint: Sustained virologic response 12 weeks after the end of treatment

(SVR12).[5]

SOUND-C3 Study Protocol
Study Design: A multicenter, open-label Phase 2b study.[7]

Participants: Treatment-naive patients with chronic HCV genotype 1a (IL28B CC genotype

only) and genotype 1b, including those with compensated liver disease.[7][8]

Treatment Regimen: Faldaprevir 120 mg once daily, Deleobuvir 600 mg twice daily, and

weight-based ribavirin for 16 weeks.[7]

Primary Endpoint: Sustained virologic response 12 weeks after completion of therapy

(SVR12).[7]
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Caption: Simplified Hepatitis C Virus (HCV) lifecycle within a hepatocyte.
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Caption: Mechanism of action of Deleobuvir on HCV NS5B polymerase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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